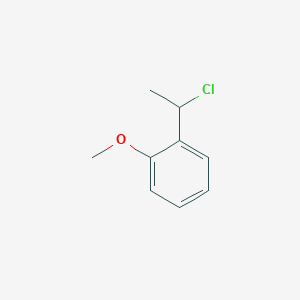

1-(1-Chloroethyl)-2-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloroethyl chloroformate is a chemical compound with the formula C3H4Cl2O2 . It’s used to form protecting groups and as N-dealkylating agents . It’s listed as an extremely hazardous substance .

Synthesis Analysis

1-Chloroethyl chloroformate can be synthesized by condensing phosgene on acetaldehyde in the presence of a catalyst . The reaction is maintained for 2 hours between 20° and 25° C. after the chloroformate has been added . The final product has been formed with a yield of 96.3% .

Molecular Structure Analysis

The molecular formula of 1-Chloroethyl chloroformate is C3H4Cl2O2 . The exact mass is 140.0392780 g/mol . The InChI is 1S/C3H4Cl2O2/c1-2(4)7-3(5)6/h2H,1H3 .

Physical and Chemical Properties Analysis

The molecular weight of 1-Chloroethyl chloroformate is 140.61 g/mol . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The rotatable bond count is 1 .

Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction Studies

- Electrochemical Reduction in Pesticides : McGuire and Peters (2016) investigated the electrochemical reduction of methoxychlor, a pesticide structurally similar to 1-(1-Chloroethyl)-2-methoxybenzene, revealing insights into the dechlorination process and potential applications in environmental pollutant treatment (McGuire & Peters, 2016).

Synthesis and Reactions

- Electrosynthesis of Organic Compounds : The electrochemical reductions of compounds closely related to this compound have been studied by Du and Peters (2010), highlighting pathways to synthesize vinylbenzene and indole derivatives, which are crucial in pharmaceutical and material science (Du & Peters, 2010).

Structural Analysis

- Molecular Structure Analysis : Research by Harder et al. (1989) on the molecular structure of 1-lithio-2-methoxybenzene, a compound related to this compound, provides insights into the structural aspects and interactions of similar methoxybenzene derivatives, important in understanding their reactivity and potential applications (Harder et al., 1989).

Environmental Analysis

- Environmental Pollutant Analysis : A study on the volatile compounds in grains, including methoxybenzene derivatives, by Seitz and Ram (2000), provides insights into environmental monitoring and food safety concerns related to similar chemical compounds (Seitz & Ram, 2000).

Catalytic Reduction

- Catalytic Reduction in Environmental Pollutants : McGuire et al. (2016) explored the catalytic reduction of methoxychlor, a compound related to this compound, highlighting its potential use in breaking down environmental pollutants (McGuire et al., 2016).

Kinetic Studies

- Kinetic Analysis in Synthesis Reactions : Wang et al. (2010) conducted a study on the kinetics of reactions involving trichlorobenzene and sodium methoxide, providing valuable data on reaction dynamics of similar methoxybenzene derivatives (Wang et al., 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(1-chloroethyl)-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXXSMPGNUPHSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577939.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(pyridin-3-yl)methyl]-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B2577948.png)

![Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B2577949.png)

![N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2577950.png)

![3-amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2577951.png)

![2-{4-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2577953.png)

![(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2577954.png)

![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)